molecular formula C14H22O B187667 2,5-Di-tert-butylphenol CAS No. 5875-45-6

2,5-Di-tert-butylphenol

Cat. No.: B187667
CAS No.: 5875-45-6
M. Wt: 206.32 g/mol
InChI Key: KDBZVULQVCUNNA-UHFFFAOYSA-N
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Description

2,5-Di-tert-butylphenol is a white crystalline solid with the chemical formula C14H22O. It is a member of the class of phenols, characterized by the presence of two tert-butyl groups at the 2 and 5 positions on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials .

Mechanism of Action

Target of Action

2,5-Di-tert-butylphenol (2,5-DTBP) is a phenolic compound with potent antioxidant properties . It is known to interact with various biological targets, including reactive oxygen species (ROS) and certain types of cancer cells .

Mode of Action

The primary mode of action of 2,5-DTBP is through its antioxidant activity. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce ROS production makes it valuable in stabilizing various compounds .

In the context of cancer cells, 2,5-DTBP has been shown to exhibit cytotoxic activity. For instance, it has been evaluated against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .

Biochemical Pathways

By neutralizing free radicals and reducing ROS production, 2,5-DTBP can potentially mitigate the harmful effects of oxidative stress on cells .

Pharmacokinetics

Its solubility in organic solvents such as ether and benzene suggests that it may have good bioavailability

Result of Action

The antioxidant effects of 2,5-DTBP can lead to the stabilization of various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers . In a biological context, its antioxidant activity can potentially protect cells from oxidative damage .

In terms of its anticancer activity, 2,5-DTBP has been shown to exhibit cytotoxic effects against certain types of cancer cells, such as MCF-7 breast carcinoma cells .

Action Environment

The action of 2,5-DTBP can be influenced by various environmental factors. For instance, its stability and efficacy as an antioxidant can be affected by factors such as temperature and the presence of other reactive species

Biochemical Analysis

Biochemical Properties

It is known to be a plant metabolite and a mammalian metabolite . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of 2,5-Di-tert-butylphenol are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to influence cell function. For instance, 2,4-Di-tert-butylphenol has been found to increase lipid accumulation and expression of adipogenic marker genes in human mesenchymal stem cell adipogenesis assay .

Molecular Mechanism

It is known that the compound has a role as a plant metabolite and a mammalian metabolite

Temporal Effects in Laboratory Settings

It is known that the compound has a low volatility and good stability .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. Related compounds such as 2,4-Di-tert-butylphenol have been shown to have an impact on animal models. For instance, exposure to 2,4-Di-tert-butylphenol at 0.1 and 1.0 mg/L significantly increased the body weight and length of zebrafish, suggesting a biological stress response .

Metabolic Pathways

It is known to be a plant metabolite and a mammalian metabolite .

Transport and Distribution

It is known that the compound can dissolve in organic solvents such as ether and benzene , suggesting that it may be able to pass through cell membranes.

Subcellular Localization

Given its solubility in organic solvents , it may be able to localize to lipid-rich areas of the cell such as the cell membrane or lipid droplets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Di-tert-butylphenol is typically synthesized through a Friedel-Crafts alkylation reaction. The process involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of tert-butyl alcohol or methyl tert-butyl ether as the alkylating agents. These agents are preferred due to their ease of handling and lower volatility compared to tert-butyl chloride. The reaction is typically conducted in a continuous flow reactor to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Di-tert-butylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,5-Di-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its antioxidant activity and stability make it particularly valuable in applications where long-term protection against oxidation is required .

Properties

IUPAC Name

2,5-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZVULQVCUNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064046
Record name 2,5-bis(1,1-dimethylethyl)phenol
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Molecular Weight

206.32 g/mol
Source PubChem
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CAS No.

5875-45-6
Record name 2,5-Di-tert-butylphenol
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Record name 2,5-Di-tert-butylphenol
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Record name 2,5-Di-tert-butylphenol
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Record name Phenol, 2,5-bis(1,1-dimethylethyl)-
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Record name 2,5-bis(1,1-dimethylethyl)phenol
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Record name 2,5-di-tert-butylphenol
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Record name 2,5-DI-TERT-BUTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antibacterial mechanisms of action associated with 2,5-di-tert-butylphenol?

A1: While this compound was identified as a potential antibacterial agent in the fluid of Nepenthes gracilis [], its specific mechanism of action against bacteria like Klebsiella pneumoniae remains unclear. Further research is needed to elucidate how this compound interacts with bacterial targets and exerts its antibacterial effects.

Q2: How does the structure of this compound relate to its observed properties?

A2: The structure of this compound, with its two bulky tert-butyl groups, significantly influences its chemical behavior. Research on sterically hindered aromatic compounds, including 2,5-di-tert-butylnitrosobenzene, a related compound, highlights how these bulky substituents can impact photochemical reactions and lead to the formation of various products []. This suggests that the tert-butyl groups in this compound may similarly influence its reactivity and interactions with other molecules.

Q3: Has this compound been detected as a degradation product in any environmental remediation studies?

A3: Yes, this compound was identified as a degradation product during the treatment of bisphenol A (BPA) using dielectric barrier discharge plasma over water []. This finding suggests that this compound could be an intermediate compound formed during the breakdown of BPA in certain environmental remediation processes.

Q4: Are there any known analytical methods for detecting and quantifying this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to identify and analyze this compound in complex mixtures [, ]. This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, enabling researchers to identify and quantify this compound in various samples.

Q5: What is the significance of this compound being identified alongside a gene involved in heme biosynthesis?

A5: In the study on Nepenthes gracilis fluid [], the identification of this compound alongside a gene encoding coproporphyrinogen III oxidase, an enzyme involved in heme biosynthesis, raises interesting questions. Heme is essential for various biological processes, and disruption of its biosynthesis can have significant consequences. Further research is needed to determine if there is a functional link between this compound and heme biosynthesis and if this relationship contributes to the observed antibacterial activity.

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